Hepatic First-Pass Prodrug Conversion: Complete Epimerization to UDCA in Humans and Rats
IsoUDCA functions as a prodrug that undergoes complete hepatic epimerization to UDCA. In both rat and human studies, orally administered isoUDCA is quantitatively converted to UDCA in the liver [1]. In a clinical study of PBC patients, serum analysis during isoUDCA treatment (0.75 g/day) revealed that UDCA accounted for 45.0 ± 4.1% of total bile acids, while intact isoUDCA represented only 6.2 ± 2.5%, demonstrating extensive first-pass conversion [2].
| Evidence Dimension | Hepatic Prodrug Conversion |
|---|---|
| Target Compound Data | IsoUDCA: 6.2 ± 2.5% of total serum bile acids as intact isoUDCA during 0.75 g/day dosing; UDCA: 45.0 ± 4.1% |
| Comparator Or Baseline | Direct UDCA administration: 56.4-60.0% UDCA in serum |
| Quantified Difference | IsoUDCA results in ~7.3-fold lower circulating isoUDCA levels compared to UDCA from direct UDCA dosing, but yields comparable UDCA exposure. |
| Conditions | Patients with primary biliary cirrhosis (PBC) after 4 weeks of oral administration (n=5). |
Why This Matters
Procurement of isoUDCA is essential for research focused on prodrug-mediated hepatic delivery of UDCA or studies seeking to minimize systemic exposure to the administered parent compound.
- [1] Purucker, E., Marschall, H. U., Winograd, R., & Matern, S. (2001). Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats. Biochimica et Biophysica Acta (BBA)-General Subjects, 1526(1), 44-52. View Source
- [2] Marschall, H. U., Broomé, U., Einarsson, C., Alvelius, G., Thomas, H. G., & Matern, S. (2001). Isoursodeoxycholic acid: metabolism and therapeutic effects in primary biliary cirrhosis. Journal of Lipid Research, 42(5), 735-742. View Source
